(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Description
Properties
Molecular Formula |
C18H29F6N2OP |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H29N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h9-10,12-13,17,21H,6-8,11H2,1-5H3;/q+1;-1/t17-;/m0./s1 |
InChI Key |
NTQWYGMQOMHOQG-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazolium Cation
The chiral imidazolium precursor is synthesized by reacting (S)-1-hydroxy-4-methylpentan-2-amine with mesityl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. The stereochemical integrity of the hydroxy-methylpentan-2-yl group is preserved through careful control of reaction temperature and solvent polarity.
Anion Exchange with Hexafluorophosphate
The imidazolium chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in aqueous or aqueous-ethanol mixtures. This metathesis reaction replaces the chloride anion with PF₆⁻, yielding the target compound. Yields range from 65% to 85% depending on stoichiometry and solvent choice. For example, a 1:1.2 molar ratio of imidazolium chloride to KPF₆ in a water-ethanol (1:1 v/v) system at 25°C achieves 78% yield after recrystallization.
One-Pot Synthesis Using Ionic Liquid Templates
Recent advances employ ionic liquids (ILs) as dual solvents and templates. A mixture of H₃PO₃, Ms₂O, and POCl₃ in a 3.1:2:1 molar ratio generates the bisphosphonate intermediate, which is subsequently functionalized with mesityl and hydroxymethylpentan-2-yl groups. The use of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) as a solvent enhances reaction efficiency by stabilizing charged intermediates, achieving yields up to 60%.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques offer a greener alternative by eliminating solvents. Imidazolium chloride and KPF₆ are ground in a vibratory mill with a stainless-steel ball at 19.2 mg/mL loading for 30 minutes. This method achieves 89% conversion, though purification requires column chromatography to remove unreacted salts.
Optimization Strategies for Enhanced Yield
Catalytic Additives
The addition of 0.1 equivalents of LiPF₆ during thermal decomposition of silylimidazolium precursors increases yields from 17% to 71% by facilitating PF₆⁻ anion incorporation.
Temperature and Solvent Effects
Elevated temperatures (120–150°C) in DMF or 1,2-dimethoxyethane (DME) improve reaction rates but risk racemization. Conversely, low-temperature protocols (<50°C) in tetrahydrofuran (THF) preserve stereochemistry at the expense of extended reaction times (48–72 hours).
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 24 h + KPF₆ in H₂O/EtOH | 78% | >98% | High stereochemical control |
| Ionic Liquid Templating | [bmim][PF₆], 100°C, 18 h | 60% | 95% | Simplified purification |
| Mechanochemical | Ball milling, 30 min | 89% | 90% | Solvent-free, rapid |
| LiPF₆-Catalyzed Thermal | 200°C, 2 h + 0.1 equiv LiPF₆ | 71% | 92% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The mesityl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolium compounds.
Scientific Research Applications
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Steric Effects : The mesityl group in the target compound creates a rigid, bulky environment, favoring enantioselectivity in catalytic reactions .
- Solubility : The hexafluorophosphate(V) counterion enables solubility in dichloromethane and acetonitrile, broadening utility in homogeneous catalysis .
- Synthetic Challenges : The hydroxyalkyl chain’s stereochemistry requires precise asymmetric synthesis, contrasting with simpler imidazole derivatives .
Biological Activity
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), with CAS No. 850468-97-2, is a complex organic compound characterized by its unique structural features, including an imidazolium ring and a hexafluorophosphate group. The compound's chiral center (S configuration) suggests potential enantioselectivity in biological interactions, which is crucial for its pharmacological properties.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | C18H29F6N2OP |
| Molecular Weight | 434.4 g/mol |
| Chirality | (S) |
| Functional Groups | Imidazolium, Hydroxymethylpentane |
Research indicates that compounds with imidazolium structures often exhibit significant biological activity due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The interactions are primarily through hydrogen bonding and electrostatic interactions, which can lead to enzyme inhibition or modulation of metabolic pathways.
Enzyme Interaction Studies
Studies have shown that (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) may function as an enzyme inhibitor, impacting various biochemical pathways:
- Inhibition of Protein Kinases: This compound has been noted to inhibit certain protein kinases, which play a critical role in cell signaling and regulation.
- Modulation of Metabolic Pathways: Similar compounds have demonstrated the ability to modulate metabolic pathways by interacting with key enzymes involved in cellular metabolism.
Case Studies
-
Anticancer Activity:
- A study evaluated the effects of imidazolium-based compounds on cancer cell lines. Results indicated that (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exhibited cytotoxic effects against specific cancer cell lines, suggesting potential therapeutic applications in oncology.
-
Antimicrobial Properties:
- Research into the antimicrobial activity of similar compounds revealed that this imidazolium derivative may possess activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
The unique combination of structural features in (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) distinguishes it from other imidazolium compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Methylimidazole | Simple imidazole derivative | Moderate biological activity | Lacks chiral center |
| 1-Hexylimidazole | Longer alkyl chain | Increased lipophilicity | More hydrophobic |
| (S)-3-(1-Hydroxy... | Chiral center, mesityl group | Significant enzyme inhibition | Distinct pharmacological profile |
Q & A
Q. How can researchers optimize the synthesis of this compound to ensure high enantiomeric purity?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. For imidazolium salts, asymmetric hydrogenation or chiral auxiliary-mediated synthesis can be employed. For example, analogous imidazole derivatives (e.g., N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine ) utilize stereoselective alkylation and crystallization to achieve >98% enantiomeric excess (ee) . Key steps include:
Q. What analytical techniques are critical for characterizing its structural stability under varying pH conditions?
Methodological Answer:
- pH-dependent NMR studies (¹H, ¹³C, and ³¹P NMR) to monitor protonation/deprotonation of the imidazolium ring and hexafluorophosphate counterion.
- Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Thermogravimetric analysis (TGA) for thermal stability profiling (e.g., decomposition above 200°C, as seen in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?
Methodological Answer: Contradictions often arise from impurities or hydration states. A standardized protocol includes:
- Karl Fischer titration to quantify water content.
- High-throughput solubility screening (e.g., using automated robotic platforms) across solvents like DMSO, DMF, and acetonitrile.
- Molecular dynamics simulations to model solute-solvent interactions, leveraging structural analogs (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole in ).
Q. What experimental designs are suitable for studying its environmental fate and abiotic degradation pathways?
Methodological Answer: Adopt the framework from Project INCHEMBIOL ( ):
- Laboratory simulations : Expose the compound to UV light, varying temperatures (20–40°C), and soil/water matrices.
- LC-MS/MS quantification to track degradation products (e.g., mesityl derivatives).
- OECD 301F test for inherent biodegradability.
Q. How can researchers validate its hypothesized role as a chiral catalyst in asymmetric organic reactions?
Methodological Answer:
- Kinetic studies : Compare reaction rates and ee values using racemic vs. enantiopure forms.
- Control experiments : Replace the compound with non-chiral analogs (e.g., 1H-Imidazole-4-carboxylic acid derivatives from ) to isolate catalytic effects.
- Computational modeling : DFT calculations to map transition states (e.g., B3LYP/6-31G* basis set).
Methodological Design Considerations
Q. What statistical models are appropriate for analyzing dose-response relationships in toxicity assays?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in spectroscopic data?
Methodological Answer:
- Standard reference materials (SRMs) : Calibrate instruments using certified imidazolium salts (e.g., ).
- Interlaboratory comparisons : Collaborative trials to harmonize protocols (e.g., ISEAC35 guidelines in ).
Data Interpretation Challenges
Q. How to distinguish between intramolecular hydrogen bonding and solvent interactions in NMR spectra?
Methodological Answer:
- Variable-temperature NMR : Observe chemical shift changes with temperature.
- Deuterium exchange experiments : Replace H2O with D2O to identify labile protons.
- NOESY/ROESY to detect spatial proximity between protons (e.g., hydroxy and imidazolium groups).
Q. What strategies mitigate artifacts in X-ray crystallography due to counterion disorder?
Methodological Answer:
- High-resolution data collection (≤0.8 Å) to resolve electron density for hexafluorophosphate ions.
- Twinned refinement for crystals with rotational disorders (as applied in ).
Theoretical and Conceptual Frameworks
Q. How to integrate QSAR models with experimental data to predict bioactivity?
Methodological Answer:
- Descriptor selection : Use logP, polar surface area, and H-bond donor/acceptor counts.
- Validation : Cross-check predictions against in vitro assays (e.g., N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
